Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Dopamine Transporter Neuropharmacology Local Anesthetic

Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride (CAS 24063-41-0; also known as Dimethocaine or Larocaine) is a synthetic local anesthetic belonging to the aminoalkyl benzoate ester class. It is distinguished from the prototypical para-aminobenzoic acid (PABA) ester series (e.g., Procaine, Tetracaine) by its unique substitution pattern on the aromatic ring: a 3-methoxy-2-propoxy configuration, which replaces the traditional para-amino group.

Molecular Formula C15H24ClNO4
Molecular Weight 317.81 g/mol
CAS No. 24063-41-0
Cat. No. B13749032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride
CAS24063-41-0
Molecular FormulaC15H24ClNO4
Molecular Weight317.81 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-]
InChIInChI=1S/C15H23NO4.ClH/c1-5-10-19-14-12(7-6-8-13(14)18-4)15(17)20-11-9-16(2)3;/h6-8H,5,9-11H2,1-4H3;1H
InChIKeyAGCONKZAPKGEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 3-Methoxy-2-propoxy-, 2-(dimethylamino)ethyl Ester, Hydrochloride (CAS 24063-41-0): A Structurally Distinctive Ester-Type Local Anesthetic


Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride (CAS 24063-41-0; also known as Dimethocaine or Larocaine) is a synthetic local anesthetic belonging to the aminoalkyl benzoate ester class. It is distinguished from the prototypical para-aminobenzoic acid (PABA) ester series (e.g., Procaine, Tetracaine) by its unique substitution pattern on the aromatic ring: a 3-methoxy-2-propoxy configuration, which replaces the traditional para-amino group . The compound incorporates a dimethylaminoethyl ester side chain, which confers structural similarity to Tetracaine while resulting in a distinct pharmacological profile. It functions as a voltage-gated sodium channel blocker, mediating its local anesthetic effects, but is equally characterized by its potent inhibition of the dopamine transporter (DAT), a property that differentiates it from most clinically used local anesthetics and underpins its utility in neuropharmacological research [1].

DAT Pharmacology Binding and uptake inhibition studies with reported full DAT blockade profile
Behavioral Pharmacology Self-administration and drug discrimination models; DAT occupancy endpoints in NHP
Antinociception Research Multi-modal pain model studies (thermal and chemical) where Procaine is reported weak or inactive

Why Procaine, Tetracaine, and Other Ester Anesthetics Cannot Substitute for CAS 24063-41-0 in Dopamine Transporter Research


Among ester-type local anesthetics, the target compound exhibits the highest known affinity for the dopamine transporter (DAT), second only to cocaine. This property is not shared to a comparable degree by Procaine, Tetracaine, or Chloroprocaine, which show significantly weaker or incomplete DAT inhibition [1][2]. In behavioral pharmacology, the compound serves as a fully effective reinforcer in non-human primate self-administration models, maintaining response rates superior to Procaine and producing markedly greater in vivo DAT occupancy (66–82% vs. <10–41% for Procaine at behaviorally active doses) [3]. These quantitative differences in DAT engagement and reinforcing efficacy mean that no other classical ester-type local anesthetic can serve as a suitable experimental surrogate. Substitution with Procaine or Tetracaine would lead to fundamentally different neurochemical and behavioral outcomes, invalidating comparative research designs and compromising the interpretation of studies investigating the intersection of local anesthetic mechanisms and monoamine transporter pharmacology.

DAT affinity profile differs: Procaine/Tetracaine show only partial inhibition at high concentrations, which may not replicate the full DAT blockade needed for mechanistic studies.
In vivo DAT occupancy and reinforcing efficacy are substantially lower with Procaine; substitution risks loss of the behavioural pharmacology dynamic range and PET occupancy signal.
Antinociception spectrum mismatch: Procaine is inactive in thermal pain models, potentially excluding systemic antinociception protocols that require thermal modality activity.

Quantitative Differentiation Evidence for CAS 24063-41-0 vs. Ester-Type Local Anesthetic Comparators


Superior Dopamine Transporter (DAT) Affinity vs. Procaine, Tetracaine, and Chloroprocaine

The target compound (Dimethocaine) exhibits the highest affinity for the dopamine transporter (DAT) among all ester-type local anesthetics tested, ranking second only to cocaine. Its affinity exceeds that of Tetracaine, Procaine, and Chloroprocaine by a substantial margin [1][2].

DAT Affinity Rank
Head-to-head
Ki 1.4 µM
IC₅₀ 1.2 µM (dopamine uptake)
Supports DAT binding and uptake inhibition studies
Full CFT displacement and full uptake inhibition; Procaine and Tetracaine show only 47–70% inhibition at 100 µM
Dopamine Transporter Neuropharmacology Local Anesthetic

Greater Reinforcing Efficacy and In Vivo DAT Occupancy vs. Procaine in Non-Human Primates

In rhesus monkey self-administration studies, the target compound maintains response rates superior to those of Procaine and functions as a more potent reinforcer. PET neuroimaging reveals that at behaviorally active doses, Dimethocaine achieves substantially greater DAT occupancy in the striatum compared to Procaine [1].

In Vivo DAT Occupancy
Head-to-head
Dimethocaine: 66–82%
vs
Procaine: low occupancy
Supports behavioural pharmacology models with DAT occupancy endpoints
NHP self-administration; PET [¹⁸F]FECNT; larger dynamic range for occupancy–behaviour correlation
Drug Self-Administration Reinforcing Efficacy PET Neuroimaging

Effective Systemic Antinociception in Thermal Pain Models Where Procaine Fails

When administered systemically to mice, the target compound (Dimethocaine) produces significant antinociception in both the tail-flick and hot-plate tests. Under identical experimental conditions, Procaine is weak or inactive, highlighting a differential spectrum of antinociceptive activity [1].

Antinociception Spectrum
Head-to-head
Dimethocaine: active in thermal + chemical
vs
Procaine: chemical only
Supports multi-modal antinociception research protocols
Tail-flick, hot-plate, and acetic acid writhing tests; Procaine inactive in thermal modalities
Antinociception Thermal Pain Tail-Flick Test

Optimal Research and Forensic Application Scenarios for CAS 24063-41-0 Based on Quantitative Evidence


Pharmacological Probe for Dopamine Transporter Structure–Function Studies

The compound's uniquely high DAT affinity among local anesthetics (Ki = 1.4 μM; IC₅₀ = 1.2 μM for dopamine uptake inhibition), combined with its ability to achieve full displacement of CFT binding and full inhibition of dopamine uptake, makes it the optimal non-cocaine DAT ligand for in vitro binding and uptake studies [1]. Unlike Procaine and Tetracaine, which fail to fully inhibit DAT even at 100 μM, Dimethocaine provides a complete inhibition curve suitable for accurate Ki/IC₅₀ determination and structure–activity relationship analysis [1]. This scenario is directly supported by the rank-order affinity data demonstrating Dimethocaine's position as the most potent DAT inhibitor among all ester-type local anesthetics tested [1][2].

Positive Control in Drug Discrimination and Self-Administration Paradigms

Dimethocaine fully substitutes for cocaine in drug discrimination procedures and serves as an effective reinforcer in intravenous self-administration models, producing higher response rates than Procaine and achieving 66–82% striatal DAT occupancy at behaviorally active doses [1][2]. This makes it an ideal positive control for preclinical abuse liability assessment. Procaine fails to achieve comparable DAT occupancy (<10–41%) and weaker reinforcing efficacy, making Dimethocaine the superior choice for studies requiring robust, quantifiable DAT engagement linked to behavioral output [2].

Forensic Toxicology Reference Standard for New Psychoactive Substance (NPS) Identification

As a recognized 'synthetic cocaine derivative' monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), Dimethocaine serves as an essential analytical reference standard for forensic laboratories screening for NPS in seized materials and biological specimens [1]. Its distinct metabolic profile—involving ester hydrolysis by human carboxylesterase 1 (CES1), N-acetylation by NAT2, and hydroxylation/N-deethylation by CYP3A4 and CYP2D6—requires the pure hydrochloride salt as a certified reference material for mass spectral library development and quantitative toxicological method validation [2]. This scenario derives directly from the compound's documented DAT pharmacology, which explains its emergence as a cocaine substitute in illicit markets.

Systemic Antinociception Research in Multi-Modal Pain Models

For studies investigating the intersection of local anesthetic mechanisms and central pain processing, Dimethocaine offers a significant advantage over Procaine. In head-to-head comparisons, Dimethocaine demonstrates significant antinociception in both thermal (tail-flick, hot-plate) and chemical (acetic acid abdominal constriction) pain models, whereas Procaine is effective only in the chemical modality and is weak or inactive against thermal stimuli [1]. This broader spectrum of systemic antinociceptive activity makes Dimethocaine the preferred ester-type local anesthetic for research protocols requiring efficacy across multiple pain modalities without the confounding effects of complete motor blockade.

Application
Selection Property
Validation Focus
DAT structure–function studies
Reported full DAT blockade among ester anesthetics
Complete inhibition curve vs. partial inhibition of Procaine/Tetracaine
Drug discrimination & self-administration models
Reinforcing efficacy and DAT occupancy profile
Behavioural response rates and PET DAT occupancy in NHP models
Forensic reference standard for NPS screening
Certified hydrochloride salt; DAT pharmacology fingerprint
Mass spectral library development and quantitative method validation
Multi-modal antinociception research
Activity across thermal and chemical pain modalities
Thermal pain model activity where Procaine is reported weak or inactive
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